molecular formula C21H22F2N4O2 B4080254 4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE

4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE

Cat. No.: B4080254
M. Wt: 400.4 g/mol
InChI Key: SZWJXPWLCXWQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is characterized by the presence of a difluoromethyl group, a methylphenyl group, and a morpholine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the difluoromethyl and methylphenyl groups. The final step involves the attachment of the morpholine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Compared to these compounds, 4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2/c1-12-4-6-15(7-5-12)17-8-18(19(22)23)27-20(25-17)16(9-24-27)21(28)26-10-13(2)29-14(3)11-26/h4-9,13-14,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWJXPWLCXWQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE
Reactant of Route 3
Reactant of Route 3
4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE
Reactant of Route 4
Reactant of Route 4
4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE
Reactant of Route 6
Reactant of Route 6
4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2,6-DIMETHYLMORPHOLINE

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